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Compound Name: Sulfo-cyanine3 azide sodium

Cat. No.: B15554896 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulfo-cyanine3 azide is a highly water-soluble and bright fluorescent probe that is ideal for the

labeling of alkyne-modified biomolecules through copper-catalyzed (CuAAC) or strain-

promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2] Its

excellent photostability and high quantum yield make it a robust tool for a variety of

fluorescence microscopy applications.[3] The sulfonate groups enhance its hydrophilicity,

making it particularly suitable for labeling sensitive biological molecules in aqueous

environments without the need for organic co-solvents.[1][2] These application notes provide

detailed protocols for its use in cell proliferation assays and protein labeling, along with

troubleshooting guidance.

Chemical and Spectral Properties
Sulfo-cyanine3 azide is the sulfonated form of Cyanine3 azide, exhibiting spectral properties

identical to the Cy3® fluorophore.[1][2] Its key characteristics are summarized in the table

below for easy reference and comparison.
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Property Value Reference

Appearance Dark red crystals [4]

Molecular Formula C₃₃H₄₁N₆KO₇S₂ [4]

Molecular Weight 736.94 g/mol [4]

Excitation Maximum (λex) 548 nm [1][4]

Emission Maximum (λem) 563 nm [1][4]

Molar Extinction Coefficient (ε) 162,000 M⁻¹cm⁻¹ [1][4]

Fluorescence Quantum Yield

(Φ)
0.1 [1][4]

Solubility Water, DMSO, DMF [1][4]

Storage Conditions -20°C in the dark, desiccated [2]

Applications
The primary application of Sulfo-cyanine3 azide is the fluorescent labeling of biomolecules that

have been metabolically, enzymatically, or chemically modified to contain an alkyne group. This

enables the visualization and tracking of these molecules in fixed or live cells. Key applications

include:

Cell Proliferation Assays: Detecting newly synthesized DNA by incorporating an alkyne-

modified nucleoside (e.g., EdU) and subsequent labeling with Sulfo-cyanine3 azide.

Protein Labeling and Visualization: Labeling of alkyne-modified proteins for tracking their

localization, trafficking, and interactions.

Glycan Imaging: Visualizing newly synthesized glycans by metabolically incorporating

alkyne-tagged sugars.

RNA Labeling: Detecting nascent RNA through the incorporation of alkyne-modified

nucleotides.
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Experimental Protocols
Cell Proliferation Assay using EdU and Sulfo-cyanine3
Azide
This protocol describes the detection of cell proliferation by labeling newly synthesized DNA

with 5-ethynyl-2'-deoxyuridine (EdU) and Sulfo-cyanine3 azide.

Materials:

Cells cultured on coverslips

5-ethynyl-2'-deoxyuridine (EdU)

Fixative solution (e.g., 3.7% formaldehyde in PBS)

Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)

Wash buffer (3% BSA in PBS)

Click-iT® reaction cocktail:

Sulfo-cyanine3 azide

Copper(II) sulfate (CuSO₄)

Reducing agent (e.g., sodium ascorbate)

Copper chelator/ligand (e.g., BTTAA) is recommended to protect other fluorophores like

GFP[5]

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

Mounting medium

Protocol:
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EdU Labeling:

Incubate cells with 10-20 µM EdU in culture medium for the desired pulse duration (e.g., 2

hours). The optimal time may vary depending on the cell cycle length.[1]

Fixation:

Remove the EdU-containing medium and wash the cells once with PBS.

Add 3.7% formaldehyde in PBS and incubate for 15 minutes at room temperature.[1][6]

Remove the fixative and wash the cells twice with 3% BSA in PBS.[6]

Permeabilization:

Add 0.5% Triton™ X-100 in PBS and incubate for 20 minutes at room temperature.[6][7]

Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[6]

Click Reaction:

Prepare the Click-iT® reaction cocktail immediately before use. For a 500 µL reaction, mix

the following in order:

435 µL PBS

10 µL of 500 µM Sulfo-cyanine3 azide stock solution (final concentration: 10 µM)

20 µL of 100 mM CuSO₄ stock solution (final concentration: 4 mM)

20 µL of 500 mM sodium ascorbate stock solution (final concentration: 20 mM)

Note: These concentrations are a starting point and may require optimization. A pre-

mixed catalyst solution is often provided in commercial kits.[1]

Remove the wash buffer from the cells and add the Click-iT® reaction cocktail.

Incubate for 30 minutes at room temperature, protected from light.[1][6]
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Washing and Counterstaining:

Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.[6]

(Optional) Perform antibody staining for other targets at this stage.

Incubate with a nuclear counterstain like DAPI or Hoechst 33342 according to the

manufacturer's protocol.[6]

Wash the cells twice with PBS.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an appropriate mounting medium.

Image the cells using a fluorescence microscope with filter sets appropriate for Sulfo-

cyanine3 (Cy3 channel) and the nuclear counterstain.

Cell Proliferation Assay Workflow

1. EdU Labeling
(10-20 µM EdU)

2. Fixation
(3.7% Formaldehyde)

3. Permeabilization
(0.5% Triton X-100)

4. Click Reaction
(Sulfo-Cy3 Azide + Catalyst)

5. Washing & Counterstaining
(e.g., DAPI)

6. Imaging
(Fluorescence Microscope)

Click to download full resolution via product page

Workflow for EdU-based cell proliferation assay.

Labeling of Alkyne-Modified Proteins
This protocol provides a general method for labeling purified alkyne-modified proteins with

Sulfo-cyanine3 azide.

Materials:

Purified alkyne-modified protein in an amine-free buffer (e.g., PBS)

Sulfo-cyanine3 azide
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Anhydrous DMSO

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Copper(II) sulfate (CuSO₄)

Reducing agent (e.g., sodium ascorbate)

Desalting spin column or dialysis cassette for purification

Protocol:

Prepare Stock Solutions:

Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 2-10

mg/mL.

Prepare a 10 mM stock solution of Sulfo-cyanine3 azide in anhydrous DMSO.[8]

Prepare a 50 mM stock solution of sodium ascorbate in water (prepare fresh).[9]

Prepare a 20 mM stock solution of CuSO₄ in water.

Set up the Labeling Reaction:

In a microcentrifuge tube, combine the alkyne-modified protein solution with the Sulfo-

cyanine3 azide stock solution. A molar excess of 3-10 fold of the azide to the protein is a

common starting point.[9]

Add the CuSO₄ solution to the mixture.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

The final reaction volume should be kept as small as practical, and the amount of DMSO

should not exceed 10% of the total volume.[8]

Incubation:
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Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction

can also be performed overnight at 4°C.

Purification of the Labeled Protein:

Remove the unreacted dye and other small molecules using a desalting spin column or by

dialysis.

For spin column purification:

Equilibrate the spin column with PBS.

Apply the reaction mixture to the column.

Centrifuge according to the manufacturer's instructions to elute the labeled protein.[4]

[10]

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 548 nm (for

Sulfo-cyanine3).

Calculate the DOL using the following formula: DOL = (A₅₄₈ × ε_protein) / [(A₂₈₀ - (A₅₄₈ ×

CF₂₈₀)) × ε_dye] Where:

A₅₄₈ and A₂₈₀ are the absorbances at 548 nm and 280 nm.

ε_protein is the molar extinction coefficient of the protein at 280 nm.

ε_dye is the molar extinction coefficient of Sulfo-cyanine3 (162,000 M⁻¹cm⁻¹).

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.06

for Sulfo-cyanine3).
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Protein Labeling and Purification Workflow

1. Prepare Protein and Reagents

2. Mix Alkyne-Protein and Sulfo-Cy3 Azide

3. Add Catalyst (CuSO4 + Ascorbate)

4. Incubate (1-2h at RT)

5. Purify Labeled Protein
(Spin Column/Dialysis)

6. Determine Degree of Labeling (DOL)

Click to download full resolution via product page

Workflow for labeling alkyne-modified proteins.

Visualizing a Protein of Interest in a Signaling
Pathway
Sulfo-cyanine3 azide can be used to visualize a protein of interest within a signaling pathway if

that protein can be metabolically labeled with an alkyne-containing amino acid analog. This

allows for the specific detection of newly synthesized proteins in response to a stimulus.
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Generalized Signaling Pathway Visualization

External Stimulus
(e.g., Growth Factor)

Membrane Receptor

Kinase 1

Kinase 2

Transcription Factor

Nucleus

Target Gene Expression

Newly Synthesized Protein
(with Alkyne Analog)

Click Reaction with
Sulfo-Cy3 Azide

Fluorescence Visualization

Click to download full resolution via product page

Visualizing a newly synthesized protein in a signaling cascade.
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Troubleshooting

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Potential Cause(s) Suggested Solution(s)

No or Low Fluorescent Signal

- Ineffective click reaction

(degraded catalyst).-

Inadequate permeabilization.-

Low incorporation of alkyne-

modified substrate.-

Photobleaching.

- Use freshly prepared

catalyst/reducing agent

solutions.[11]- Optimize

permeabilization time or use a

different detergent.[9]-

Increase the concentration or

incubation time of the alkyne-

modified substrate.- Use an

anti-fade mounting medium

and minimize light exposure.

[12]

High Background

Fluorescence

- Non-specific binding of the

dye.- Incomplete removal of

unreacted dye.-

Autofluorescence of

cells/tissue.

- Increase the number and

duration of wash steps after

the click reaction.[11]- Include

a blocking step (e.g., with

BSA) before the click reaction.-

Use a "no-dye" control to

assess autofluorescence and

apply appropriate background

subtraction during image

analysis.[11]

Protein Precipitation after

Labeling

- High degree of labeling with a

hydrophobic dye.- Use of

organic solvents that denature

the protein.

- Although Sulfo-cyanine3 is

hydrophilic, over-labeling can

still be an issue. Reduce the

molar excess of the dye in the

reaction.[13]- Ensure the final

concentration of DMSO/DMF is

low (<10%).[8]

Loss of Antibody/Protein

Function

- Labeling of critical amine

groups in the active or binding

site.

- Reduce the molar ratio of dye

to protein to decrease the

degree of labeling.[2]-

Consider site-specific labeling

methods if random amine

labeling is problematic.
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Inconsistent Staining

- Uneven fixation or

permeabilization.- Air bubbles

trapped under the coverslip.

- Ensure complete immersion

of the sample in all solutions.-

Be careful when placing the

coverslip to avoid trapping air

bubbles.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15554896#sulfo-cyanine3-azide-in-fluorescence-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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